molecular formula C10H9ClN2S B494091 3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole CAS No. 80967-20-0

3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole

Cat. No.: B494091
CAS No.: 80967-20-0
M. Wt: 224.71g/mol
InChI Key: NMFILWCOJGTBKF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorophenyl group at position 3 and a methylsulfanyl group at position 5, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with an appropriate α,β-unsaturated ketone or aldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    5-(methylsulfanyl)-1H-pyrazole: Lacks the chlorophenyl group, which may influence its overall properties.

    3-(4-bromophenyl)-5-(methylsulfanyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and interactions.

Uniqueness

The presence of both the chlorophenyl and methylsulfanyl groups in 3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole makes it unique compared to its analogs. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methylsulfanyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFILWCOJGTBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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